molecular formula C12H8N2O2 B1303109 6-Nitropyrrolo[1,2-a]quinoline CAS No. 52414-58-1

6-Nitropyrrolo[1,2-a]quinoline

Cat. No. B1303109
CAS RN: 52414-58-1
M. Wt: 212.2 g/mol
InChI Key: BWDDZHBBEMLCOZ-UHFFFAOYSA-N
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Description

Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Pyrroloquinolines, which are essentially indolizine analogs, have been gaining attention due to their diverse biological activities and useful functional properties .


Synthesis Analysis

There have been numerous synthetic methodologies developed for the synthesis of quinoline derivatives. These include classical methods, efficient methods that reduce reaction time with increased yield, procedures that fulfill green chemistry principles such as “safer solvent”, and metal nanoparticle-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of quinolines typically includes a nitrogen-containing six-membered ring fused with a benzene ring .


Chemical Reactions Analysis

Quinoline derivatives have been extensively applied in various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For quinolines, these properties can be influenced by factors such as functionalization at different positions .

Scientific Research Applications

Antileukemic Activity

Pyrrolo[1,2-a]quinoline derivatives, including 6-Nitropyrrolo[1,2-a]quinoline, have been found to exhibit antileukemic activities . This makes them potential candidates for the development of new antileukemic drugs.

Antibacterial and Antifungal Properties

These compounds have also shown antibacterial and antifungal properties . This suggests their potential use in the development of new antibacterial and antifungal agents.

Larvicidal Activity

Pyrrolo[1,2-a]quinoline derivatives have demonstrated larvicidal activities . This indicates their potential application in pest control and public health.

Anticancer Properties

Certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been discovered as novel apoptosis inducers active against various cancer cells . This suggests their potential use in cancer treatment.

Antitubercular Activity

Particular series of benzoyl-substituted pyrrolo[1,2-a]quinoline-3-carboxylates were synthesized and examined for their antitubercular activity against H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis . Some derivatives appeared as promising antituberculosis agents.

Use in Organic Semiconductors

An organic semiconductor incorporating a bisindoloquinoline core was synthesized, characterized, and used for single-crystal field-effect transistors fabrication . This indicates the potential use of these compounds in the field of electronics.

Use in OLEDs and Bioimaging

Some fused 1,3-azaphospholes with pyrrolo[1,2-a]quinoline skeleton were found to possess useful photoelectric properties for application as the emitting dopants in OLEDs and dyes in bioimaging . This suggests their potential use in display technology and medical imaging.

Antioxidant Activity

Quinoline motifs, including pyrrolo[1,2-a]quinoline, have been found to exhibit antioxidant activities . This suggests their potential use in the development of new antioxidant agents.

Safety and Hazards

Safety data sheets for related compounds like quinoline indicate that they can be toxic if swallowed, harmful in contact with skin, and may cause cancer . They can also be harmful to aquatic life .

Future Directions

There is ongoing research into the synthesis of quinoline derivatives, with a focus on greener and more sustainable chemical processes . There is also interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

6-nitropyrrolo[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-14(16)12-5-1-4-11-10(12)7-6-9-3-2-8-13(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDDZHBBEMLCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=CC=CN32)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377027
Record name 6-nitropyrrolo[1,2-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitropyrrolo[1,2-a]quinoline

CAS RN

52414-58-1
Record name 6-nitropyrrolo[1,2-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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